
3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Wissenschaftliche Forschungsanwendungen
1. Receptor Agonist Research
A study by Glase et al. (1996) discusses compounds similar to 3-methoxy-N-(5-methyl-2-pyridinyl)-2-naphthalenecarboxamide, specifically focusing on their roles as dopamine D3 receptor agonists. These compounds demonstrate selectivity for DA D3 over D2 receptors and exhibit varying degrees of agonist activity (Glase et al., 1996).
2. Complex Formation and Photophysical Properties
Xu et al. (2011) explored the reactions of a compound structurally related to this compound with iridium, leading to the formation of a unique Ir(III) complex. This study highlights the compound's potential in forming metal complexes and its photophysical properties (Xu et al., 2011).
3. Antimicrobial Agent Synthesis
Al-Salahi et al. (2010) synthesized a series of chiral linear and macrocyclic bridged pyridines, starting from pyridine-2,6-dicarbonyl dichloride. This research indicates the potential of compounds like this compound in developing antimicrobial agents (Al-Salahi et al., 2010).
4. Synthesis of Anti-Inflammatory Agents
Moloney (2001) synthesized a compound structurally related to this compound, targeting novel molecules as potential anti-inflammatory agents. This suggests the relevance of such compounds in the field of anti-inflammatory drug development (Moloney, 2001).
5. Naphthoquinone-Based Chemosensors
Gosavi-Mirkute et al. (2017) researched naphthoquinone-based chemosensors, utilizing compounds with structural similarities to this compound. This study emphasizes the application of such compounds in detecting metal ions and their potential use in chemosensor technology (Gosavi-Mirkute et al., 2017).
Eigenschaften
Molekularformel |
C18H16N2O2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
3-methoxy-N-(5-methylpyridin-2-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-17(19-11-12)20-18(21)15-9-13-5-3-4-6-14(13)10-16(15)22-2/h3-11H,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
GGRHEXSJDYSXBC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide](/img/structure/B1258384.png)
![2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)

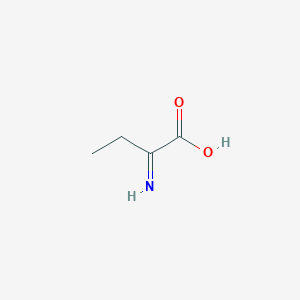
![6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1258391.png)

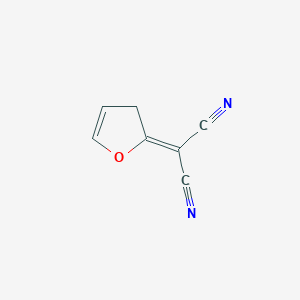
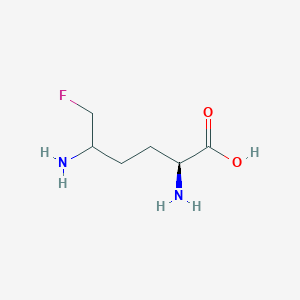
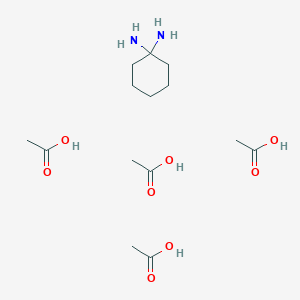

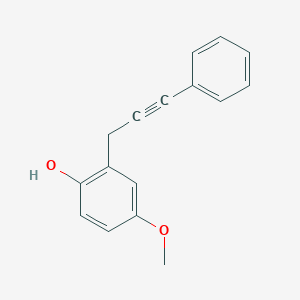
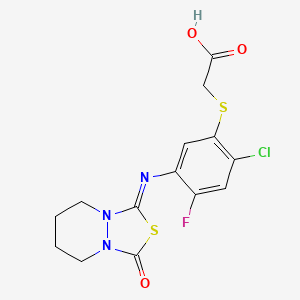
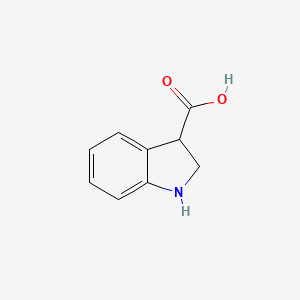
![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)
